2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide
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Overview
Description
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide is a complex organic compound that belongs to the class of sulfonyl-containing heterocycles This compound is characterized by the presence of a pyridine ring fused with an azepane sulfonyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the azepane sulfonyl group and the acetamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to ensure consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby blocking its activity and altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide include other sulfonyl-containing heterocycles, such as:
- 8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, including the azepane sulfonyl group and the acetamide moiety
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c22-17(19-15-8-3-4-9-15)14-20-11-7-10-16(18(20)23)26(24,25)21-12-5-1-2-6-13-21/h7,10-11,15H,1-6,8-9,12-14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPTWAQDRVIRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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